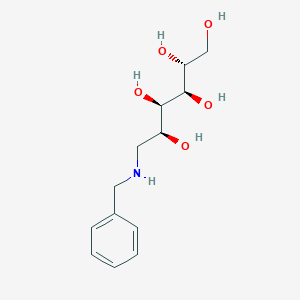
N-苄基-D-葡萄糖胺
描述
N-Benzyl-D-glucamine belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . It is a renowned compound used for studying inflammation-related maladies and oncogenic perturbations .
Synthesis Analysis
N-Benzyl-D-glucamine is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . In one study, an adsorbent containing boron-selective groups was prepared by radiation-induced grafting of vinyl benzyl chloride (VBC) onto nylon-6 fibers followed by functionalization with N-methyl-D-glucamine (NMDG) .Molecular Structure Analysis
The molecular formula of N-Benzyl-D-glucamine is C13H21NO5 . Its IUPAC name is (2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol .Chemical Reactions Analysis
While specific chemical reactions involving N-Benzyl-D-glucamine are not detailed in the search results, it’s worth noting that the compound can be used in the synthesis of other compounds. For instance, it has been used in the preparation of an adsorbent for boron-selective groups .科学研究应用
金属中毒中的螯合作用
N-苄基-D-葡萄糖胺(BGD)及其衍生物已被广泛研究,特别是在螯合疗法的背景下,尤其是在金属中毒的情况下。研究表明,BGD可以有效地促使重金属如镉和铅从体内排出,增强它们的排泄并减少组织负担。在大鼠中,BGD已显示出在降低肝脏和肾脏铅含量以及逆转铅诱导的生化改变方面的功效(Tandon, Singh, & Prasad, 1997)。
对肾毒性的保护
多项研究表明,BGD对肾毒性具有保护作用。例如,研究表明,BGD可以防止大鼠反复注射顺二氨基二氯化铂(DDP)引起的肾毒性(Hidaka et al., 1995)。它还似乎可以保护免受亚急性暴露于镉引起的肾毒性,这表现为尿蛋白和酶的减少排泄,这些酶是肾损伤的指标(Kojima et al., 1989)。
对酶活性的影响
研究还关注BGD对体内各种酶活性的影响。一项关于小鼠的研究表明,BGD与其他二硫代氨基甲酸盐一起对肝脏、肾脏和血液中的关键酶活性几乎没有影响,这表明这些化合物具有较低的毒性(Funakoshi et al., 1995)。
对胃肠道和骨髓毒性的保护
除了肾脏保护外,BGD还显示出对大鼠DDP治疗引起的胃肠道和骨髓毒性具有保护作用。这包括对空肠损伤的保护,预防DDP诱导的腹泻以及白细胞计数的正常化(Kojima et al., 1990)。
汞中毒的缓解
BGD似乎也可以缓解无机汞的肾毒性。在一项研究中,BGD治疗防止了大鼠尿液排泄某些酶的增加,并保护免受汞引起的肾脏损伤(Shimada, Kiyozumi, & Kojima, 1990)。
属性
IUPAC Name |
(2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2/t10-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNAHMSFQNFFSO-UMSGYPCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264564 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-D-glucamine | |
CAS RN |
74410-48-3 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



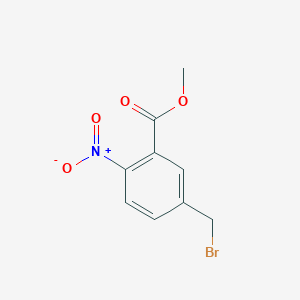
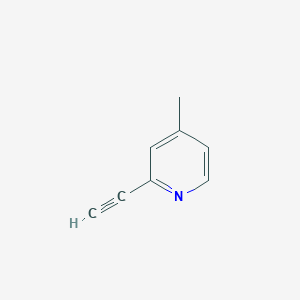
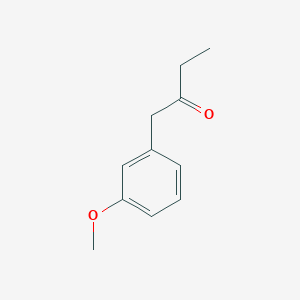
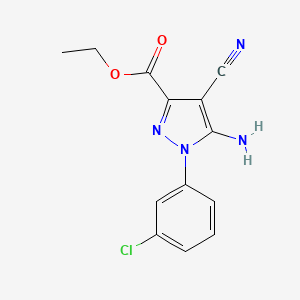
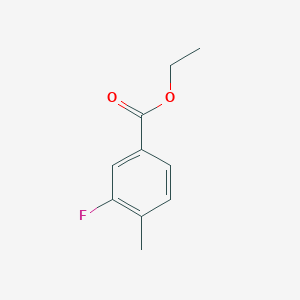
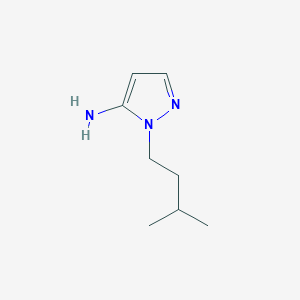
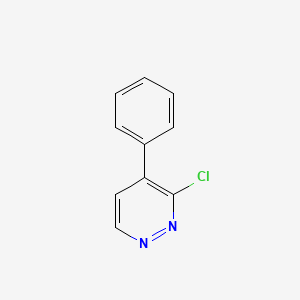
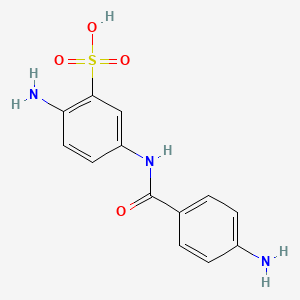
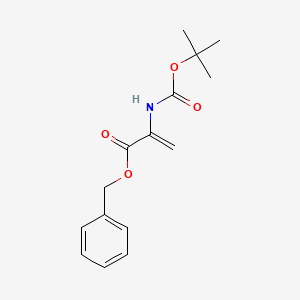
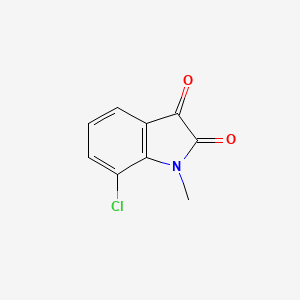
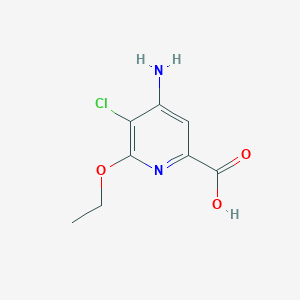
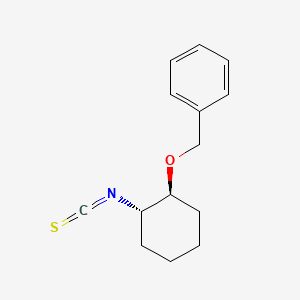

![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)